2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound contains a pyrido[2,3-d]pyrimidin-1-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[2,3-d]pyrimidin-1-yl ring system, possibly through a cyclization reaction. The phenylethyl and trifluoromethylphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[2,3-d]pyrimidin-1-yl ring system, along with the phenylethyl and trifluoromethylphenyl substituents. The presence of multiple carbonyl groups would likely result in the compound having a planar structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The carbonyl groups could undergo addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carbonyl groups and aromatic rings would likely result in the compound being relatively nonpolar and having a high boiling point .Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiosynthesis of compounds related to 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, such as [18F]PBR111, has been developed for imaging the translocator protein (18 kDa) with PET. These developments have enhanced the ability to study neuroinflammatory processes in vivo, aiding in the understanding of various neurological conditions (Dollé et al., 2008).
Anticancer and Antimicrobial Activity
Research has also focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines and similar compounds for their potential anticancer and antimicrobial activities. Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested against cancer cell lines, showing appreciable inhibition of cancer cell growth. This line of research contributes to the discovery of new therapeutic agents (Al-Sanea et al., 2020).
Chiral Separation and Absolute Configuration
The compound's derivatives have been used in studies focusing on chiral separation and the assignment of absolute configuration by chiroptical spectroscopy. Such research provides insights into the stereochemical properties of new pharmaceutical agents, which is crucial for understanding their biological activities (Rossi et al., 2016).
Novel Synthetic Pathways and Biological Evaluation
Novel synthetic pathways have been developed for creating pyrazolo[1,5-a]pyrimidines and related compounds, with evaluations of their biological activities. These studies have significant implications for drug discovery and development, particularly in identifying compounds with high affinity for biological targets such as the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes (Damont et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)17-8-4-9-18(14-17)29-20(32)15-31-21-19(10-5-12-28-21)22(33)30(23(31)34)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNAZQBIRTIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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